(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
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Description
(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Biological Activity
(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a morpholine ring and a pyrrole moiety, which are known to contribute to various biological activities. Its molecular formula can be represented as C₁₈H₃₁N₃O₂.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, the presence of the morpholine group has been associated with enhanced cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of morpholine showed promising results in inhibiting tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Research suggests that the presence of the 4-methoxyphenyl group enhances its efficacy against certain bacterial strains. In vitro tests indicated that the compound exhibited inhibitory effects on gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Membranes : The antimicrobial activity may result from its ability to disrupt bacterial cell membranes.
Case Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to mice bearing xenograft tumors. Results showed a significant reduction in tumor size compared to the control group after four weeks of treatment. Histological analysis revealed increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Activity Assessment
A separate study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Significant tumor size reduction | |
Antimicrobial | MIC of 32 µg/mL against S. aureus | |
Enzymatic Inhibition | Reduced enzymatic activity |
Table 2: Mechanism Insights
Mechanism | Description |
---|---|
Enzymatic Inhibition | Inhibits enzymes critical for cell proliferation |
Apoptosis Induction | Triggers pathways leading to cancer cell death |
Membrane Disruption | Compromises bacterial cell integrity |
Properties
IUPAC Name |
(E)-2-(2,6-dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-15-10-19(18(4)26(15)21-6-8-22(28-5)9-7-21)11-20(12-24)23(27)25-13-16(2)29-17(3)14-25/h6-11,16-17H,13-14H2,1-5H3/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVLAAKXDMXVEK-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.